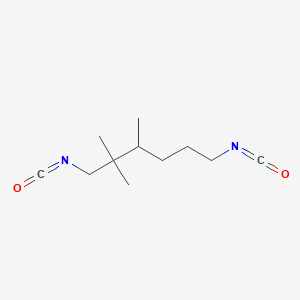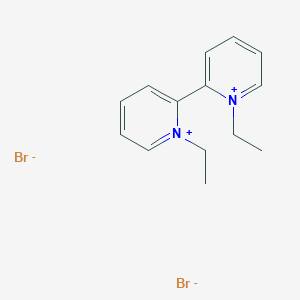
1,1'-Diethyl-2,2'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction typically requires specific conditions, including the use of organic solvents and controlled temperatures.
Industrial Production Methods: Industrial production of 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide involves the reaction of 2,2’-bipyridine with dibromoethane. This method, developed by Imperial Chemical Industries, involves a cyclization reaction that produces the desired bipyridinium compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, leading to the formation of radical cations and neutral molecules.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the bipyridinium structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted bipyridinium derivatives and reduced forms of the compound, such as radical cations and neutral molecules .
Applications De Recherche Scientifique
1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Electrochemistry: The compound’s redox properties make it valuable in the study of electrochemical processes and the development of electrochromic devices.
Molecular Electronics: It is used in the construction of molecular systems that exhibit controlled switching and rotational motion.
Biological Studies: The compound serves as an internal standard in the analysis of herbicides like paraquat and diquat in biological samples.
Industrial Applications: It is used in the manufacturing of diagnostic assays and in the field of hematology and histology.
Mécanisme D'action
The mechanism of action of 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide involves its redox properties. The compound undergoes reversible one- and two-electron reductions, leading to the formation of radical cations and neutral molecules. These redox processes are accompanied by significant changes in the electronic absorption spectra, which are harnessed in various applications . The molecular targets and pathways involved include the bipyridinium ions, which exhibit controlled electrochemical behavior .
Comparaison Avec Des Composés Similaires
- Methyl viologen dichloride hydrate
- Ethyl viologen diiodide
- Ethyl viologen diperchlorate
- Paraquat dichloride hydrate
- Diquat dibromide monohydrate
Comparison: 1,1’-Diethyl-2,2’-bipyridin-1-ium dibromide is unique due to its specific redox properties and the ability to form stable radical cations. Compared to similar compounds like methyl viologen and paraquat, it offers distinct advantages in terms of stability and electrochemical behavior .
Propriétés
Numéro CAS |
65193-13-7 |
|---|---|
Formule moléculaire |
C14H18Br2N2 |
Poids moléculaire |
374.11 g/mol |
Nom IUPAC |
1-ethyl-2-(1-ethylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-15-11-7-5-9-13(15)14-10-6-8-12-16(14)4-2;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
OSWOJZMBAHHEOJ-UHFFFAOYSA-L |
SMILES canonique |
CC[N+]1=CC=CC=C1C2=CC=CC=[N+]2CC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


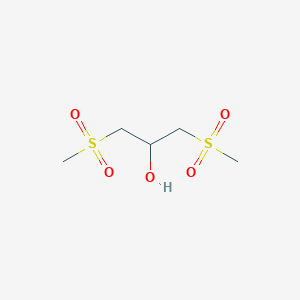

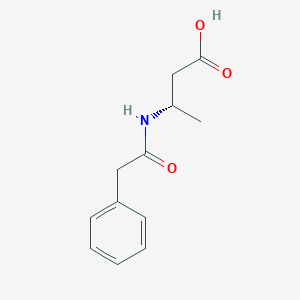
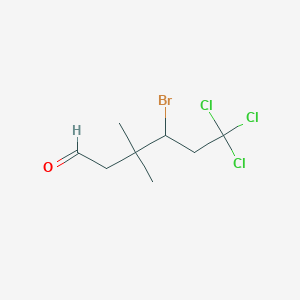


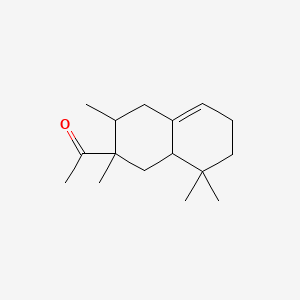
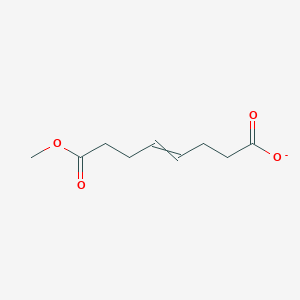
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
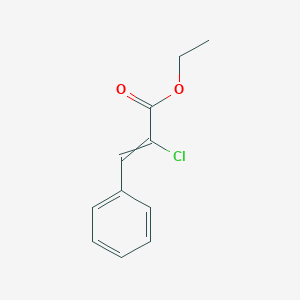
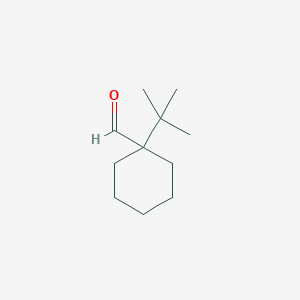

![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
